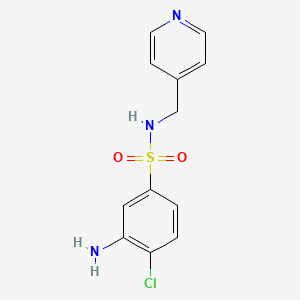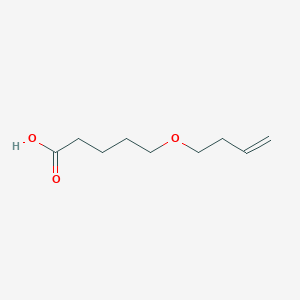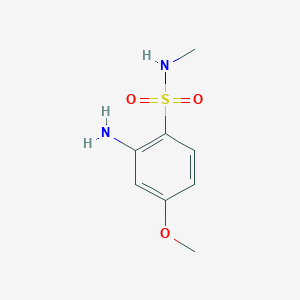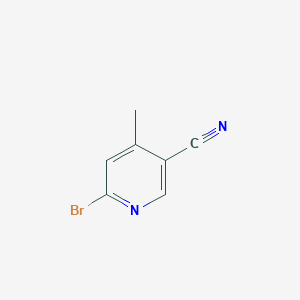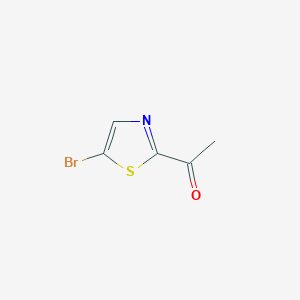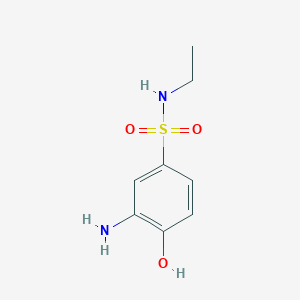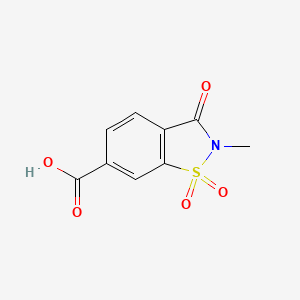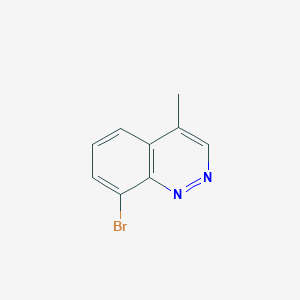
8-Bromo-4-methylcinnoline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 8-Bromo-4-methylcinnoline is C9H7BrN2 . The InChI code is 1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 . The molecular weight is 223.07 g/mol .Physical And Chemical Properties Analysis
8-Bromo-4-methylcinnoline is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity
Research on compounds like 8-Bromo-4-methylcinnoline often explores their synthesis and reactivity. For example, the reactivity of ambiphilic molecules such as 8-(dimesitylboryl)quinoline, synthesized from 8-bromoquinoline, highlights the versatility of bromoquinolines in forming coordination complexes with metals like Cu(I), Ag(I), and Pd(II) (Son, Pudenz, & Hoefelmeyer, 2010). Such studies are critical for developing new materials and catalysts.
Biological and Pharmacological Research
Antimicrobial and Antitumor Activities
Compounds related to 8-Bromo-4-methylcinnoline, such as those derived from quinoline or its brominated analogs, have been investigated for their biological activities. Research into thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014). Such studies underscore the potential of bromoquinoline derivatives in developing new antimicrobial agents.
Antinociceptive Activities
The evaluation of enaminone compounds, structurally related to quinoline derivatives, for antinociceptive (pain-relieving) activities provides insights into the pharmacological applications of such compounds. These studies involve assessing the efficacy of these compounds in models of pain and inflammation, indicating potential therapeutic uses (Masocha, Kombian, & Edafiogho, 2016).
Material Science and Catalysis
Catalytic Applications
Brominated quinolines are of interest in catalysis research. For instance, 8-Methylquinoline palladacycles have been identified as stable and efficient catalysts for carbon-carbon bond formation, highlighting the role of such compounds in synthetic chemistry and materials science (Evans et al., 2005).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
8-bromo-4-methylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXNYBCKEYDLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-methylcinnoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



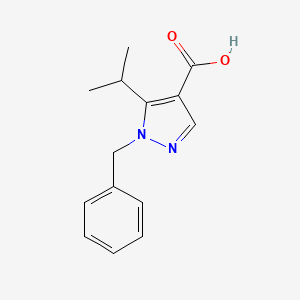
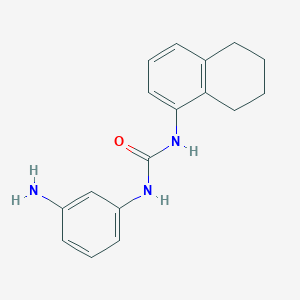
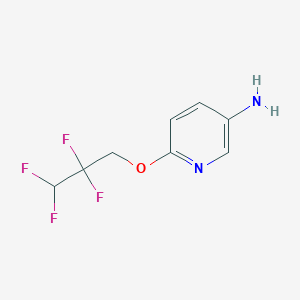
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
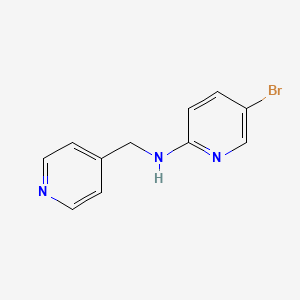
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)
